molecular formula C26H38O4 B12422817 Desoxycorticosterone Pivalate-d9

Desoxycorticosterone Pivalate-d9

Cat. No.: B12422817
M. Wt: 423.6 g/mol
InChI Key: VVOIQBFMTVCINR-XUFLEOPMSA-N
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Description

Desoxycorticosterone Pivalate-d9 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of mineralocorticoids. The compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in tracing and analyzing metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desoxycorticosterone Pivalate-d9 is synthesized through a multi-step process that involves the introduction of deuterium atoms into the Desoxycorticosterone Pivalate molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by esterification and purification steps. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for scientific research applications.

Chemical Reactions Analysis

Types of Reactions

Desoxycorticosterone Pivalate-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Desoxycorticosterone Pivalate-d9 is widely used in scientific research, including:

    Chemistry: It is used to study the metabolic pathways and stability of mineralocorticoids.

    Biology: The compound helps in understanding the role of mineralocorticoids in cellular processes.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.

    Industry: The compound is used in the development of new drugs and in quality control processes.

Mechanism of Action

Desoxycorticosterone Pivalate-d9 exerts its effects by binding to the mineralocorticoid receptor. This interaction leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to chromatin. This binding results in the transcription of specific genes, leading to the regulation of electrolyte balance and water retention in the body .

Comparison with Similar Compounds

Similar Compounds

    Desoxycorticosterone Pivalate: The non-deuterated form of the compound.

    Desoxycorticosterone Trimethylacetate: Another ester form of desoxycorticosterone.

    Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties.

Uniqueness

Desoxycorticosterone Pivalate-d9 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of mineralocorticoids. This deuterated form provides more accurate and detailed insights compared to its non-deuterated counterparts.

Properties

Molecular Formula

C26H38O4

Molecular Weight

423.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoate

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i1D3,2D3,3D3

InChI Key

VVOIQBFMTVCINR-XUFLEOPMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C

Origin of Product

United States

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